6-(3-Chlorophenyl)pyridin-3-ol
Description
6-(3-Chlorophenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 3-chlorophenyl substituent at position 4. The 3-hydroxyl group enhances polarity, making it a candidate for hydrogen bonding in biological systems.
Properties
IUPAC Name |
6-(3-chlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHRLRZWXPZMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692505 | |
| Record name | 6-(3-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-69-3 | |
| Record name | 6-(3-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)pyridin-3-ol typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(3-chlorophenyl)pyridine-3-one.
Reduction: Formation of 6-phenylpyridin-3-ol.
Substitution: Formation of 6-(3-aminophenyl)pyridin-3-ol or 6-(3-methoxyphenyl)pyridin-3-ol.
Scientific Research Applications
6-(3-Chlorophenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Analysis :
- The 3-chlorophenyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl analogs, which exhibit stronger electron-withdrawing effects and higher acidity .
- Methoxy-substituted analogs (e.g., 6-(3-Methoxyphenoxy)pyridin-3-ol) are more lipophilic, favoring membrane permeability in drug design .
Physicochemical Properties
Analysis :
Analysis :
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